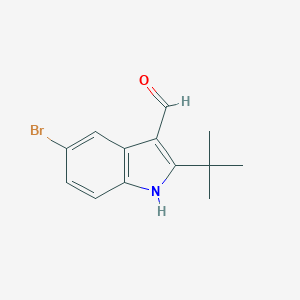

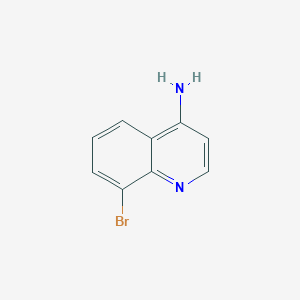

8-Bromoquinolin-4-amine

Overview

Description

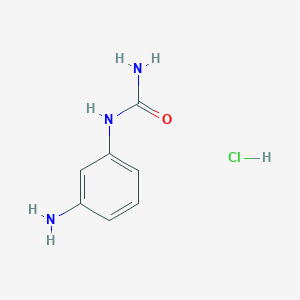

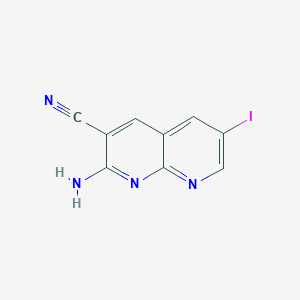

8-Bromoquinolin-4-amine is a heterocyclic compound with the molecular formula C9H7BrN2 . It is a useful research chemical .

Synthesis Analysis

The synthesis of 8-Bromoquinolin-4-amine involves several stages. One method involves the use of 8-bromoquinolin-4-amine and N,N,N’,N’-tetramethylchlorformamidinium chloride with triethylamine in acetonitrile at 0℃ under an inert atmosphere . The reaction mixture is then heated at 80℃ for 42 hours . Other multi-step reactions have also been reported .Molecular Structure Analysis

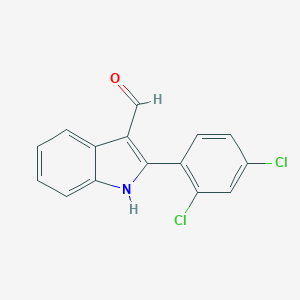

8-Bromoquinolin-4-amine has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It contains a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .Chemical Reactions Analysis

8-Bromoquinolin-4-amine can undergo various chemical reactions. For example, it can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . It can also undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation .Physical And Chemical Properties Analysis

The molecular weight of 8-Bromoquinolin-4-amine is 223.07 g/mol . More detailed physical and chemical properties may require specific experimental measurements.Scientific Research Applications

Drug Discovery and Medicinal Chemistry

8-Bromoquinolin-4-amine: serves as a crucial scaffold in drug discovery due to its structural similarity to quinoline, which is a core structure in many pharmacologically active compounds. Its bromine atom can be strategically replaced or used in cross-coupling reactions to create diverse medicinal agents .

Organic Synthesis and Catalysis

In synthetic organic chemistry, 8-Bromoquinolin-4-amine is used as a building block for constructing complex organic molecules. Its reactivity allows for the introduction of various functional groups, aiding in the synthesis of targeted molecular architectures .

Material Science

The compound’s aromatic system and amine functionality make it an interesting candidate for the development of functional materials. It can be incorporated into polymers or used to synthesize ligands for metal-organic frameworks (MOFs), which have applications in gas storage and separation .

Biological Studies

As a bioactive heterocycle, 8-Bromoquinolin-4-amine is often used in biological studies to explore its interaction with biological macromolecules. This can lead to the discovery of new biological pathways or the development of diagnostic tools .

Environmental Chemistry

Researchers utilize 8-Bromoquinolin-4-amine in environmental chemistry to study its degradation products and their impact on ecosystems. It can also serve as a model compound for understanding the behavior of similar environmental pollutants .

Green Chemistry

The compound is also studied within the context of green chemistry for developing more sustainable and environmentally friendly synthetic methods. This includes its use in reactions that minimize waste or avoid the use of toxic solvents .

Mechanism of Action

Target of Action

8-Bromoquinolin-4-amine belongs to the quinoline family, which is a common nitrogen-containing heterocyclic framework found in many natural products, functional materials, and useful drugs . Quinoline and its derivatives, including 8-Bromoquinolin-4-amine, have been developed as powerful bidentate directing groups or ligand auxiliaries in the field of C–H bond activation/functionalization Quinoline-based compounds like chloroquine and amodiaquine have been known to target the malaria parasite .

Mode of Action

Quinoline-based compounds are known to interfere with the parasite’s ability to break down and digest hemoglobin . This interference is believed to be toxic to the malaria parasite .

Biochemical Pathways

It’s worth noting that quinoline and its derivatives have been used in the field of c–h bond activation/functionalization . This suggests that 8-Bromoquinolin-4-amine may interact with biochemical pathways involving C–H bonds.

Result of Action

For instance, chloroquine, a quinoline-based compound, is known to exhibit antimalarial activity .

Action Environment

It’s worth noting that the synthesis of quinoline and its derivatives can be influenced by various factors, including the presence of transition metal catalysts, photocatalysts, or metal-free conditions .

Safety and Hazards

Future Directions

8-Bromoquinolin-4-amine is a valuable scaffold in organic synthesis . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . Future research may focus on further functionalization of the 8-aminoquinoline ring, which involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .

properties

IUPAC Name |

8-bromoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDRVHGHAXAOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496606 | |

| Record name | 8-Bromoquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoquinolin-4-amine | |

CAS RN |

65340-75-2 | |

| Record name | 8-Bromo-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65340-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromoquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Aminothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B112805.png)